Antiproliferative Potency of C10 Across Three Human Cancer Cell Lines Versus Colchicine
C10 (the target compound) was evaluated for 72 h antiproliferative activity against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines via CCK-8 assay. The IC50 values obtained were 18.83 μM (A549), 16.32 μM (MCF-7), and 16.92 μM (HepG2) [1]. By cross-study comparison, colchicine—the prototypical colchicine-site ligand—exhibits substantially higher potency (IC50 typically <0.1 μM in MCF-7 and A549 cells at 48–72 h), but this potency is accompanied by severe dose-limiting systemic toxicity that has prevented its approval as a clinical anticancer agent [2]. C10's micromolar potency, combined with the absence of significant drug toxicity in nude mouse xenograft models, suggests a differentiated therapeutic window [1].
| Evidence Dimension | Antiproliferative IC50 (72 h, CCK-8 assay) |
|---|---|
| Target Compound Data | A549: 18.83 μM; MCF-7: 16.32 μM; HepG2: 16.92 μM |
| Comparator Or Baseline | Colchicine: IC50 < 0.1 μM in MCF-7 and A549 cells (48–72 h, literature consensus); associated with severe systemic toxicity precluding anticancer use |
| Quantified Difference | C10 is approximately 160–500× less potent than colchicine in vitro, but the in vivo toxicity profile is qualitatively superior (no significant toxicity observed in nude mice) |
| Conditions | CCK-8 cell viability assay; 72 h compound exposure; A549, MCF-7, HepG2 human cancer cell lines |
Why This Matters
For procurement decisions, C10 offers a colchicine-site-targeting scaffold with a differentiated potency–toxicity relationship that may be preferable for in vivo proof-of-concept studies where colchicine's toxicity is prohibitive.
- [1] Cai J, He M, Wang Y, Zhang H, Xu Y, Wang Y, You C, Gao H. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking. Biochem Pharmacol. 2025 Apr;234:116804. PMID: 39956210. View Source
- [2] Finkelstein Y, Aks SE, Hutson JR, et al. Colchicine poisoning: the dark side of an ancient drug. Clin Toxicol (Phila). 2010 Jun;48(5):407-14. Documents dose-limiting neurotoxicity and myelosuppression of colchicine that limit its anticancer application. View Source
